6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. The presence of an ethyl group at the 6th position and a hydroxyl group at the 7th position further distinguishes it from other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethyl group at the 6th position can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with target proteins, while the thiazole and pyrimidine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine
- 6-methyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Uniqueness
6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a bioactive molecule compared to similar compounds .
Biological Activity
6-Ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H10N2O2S
- Molecular Weight: 198.24 g/mol
- CAS Number: 374544-09-9
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and antimicrobial agent. Studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit various pharmacological effects, including enzyme inhibition and receptor modulation.
1. Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine can exhibit significant anti-inflammatory effects. For instance, compounds similar to 6-ethyl-7-hydroxy have been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study highlighted the ability of thiazolo derivatives to reduce inflammation markers in animal models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Potential inhibition of key enzymes |
Case Study: Anti-inflammatory Effects
In a controlled study published in PMC, researchers evaluated the anti-inflammatory effects of various thiazolo derivatives, including 6-ethyl-7-hydroxy. The results indicated a significant reduction in edema in treated groups compared to controls. The study concluded that the compound could serve as a lead for developing new anti-inflammatory drugs .
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial potential of thiazolo derivatives against clinical isolates. The study revealed that 6-ethyl-7-hydroxy exhibited MIC values comparable to standard antibiotics, suggesting its viability as an alternative treatment for resistant strains .
The mechanisms underlying the biological activities of 6-ethyl-7-hydroxy involve multiple pathways:
- Cytokine Modulation : The compound appears to modulate cytokine release through inhibition of NF-kB activation.
- Cell Membrane Disruption : Its antimicrobial action is likely due to interference with bacterial cell membrane integrity.
- Enzyme Inhibition : Studies suggest that it may inhibit enzymes critical for pathogen survival and replication.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-5-6(11)9-8-10(7(5)12)3-4-13-8/h11H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJYCACEOUBCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CCS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.